5-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
5-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic compound characterized by its multifaceted molecular structure. This compound is notable for its diverse chemical and biological applications, owing to its rich functional groups and unique molecular geometry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multiple steps:
Synthesis of Intermediate Oxadiazole: : The oxadiazole component can be synthesized through the reaction of hydrazides with appropriate nitriles under mild conditions, often utilizing a cyclization agent like phosphorus oxychloride.
Formation of Pyrazolo[1,5-a]pyrazin-4-one Core: : This step involves the formation of the pyrazolo[1,5-a]pyrazin-4-one core through the reaction of a phenyl-substituted pyrazole with a suitable reagent, typically under acidic conditions.
Final Assembly: : The final product is obtained through a coupling reaction between the oxadiazole intermediate and the pyrazolo[1,5-a]pyrazin-4-one core. This step often employs a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial synthesis scales up these laboratory methods, focusing on optimizing yield and purity. Reactions are conducted in large reactors, and conditions are meticulously controlled to ensure consistency and efficiency. Advanced purification techniques such as recrystallization and chromatography are employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions at specific functional groups, forming various oxidized derivatives.
Reduction: : Reduction reactions, particularly at the oxadiazole ring, can yield reduced forms with altered biological activities.
Substitution: : Nucleophilic substitution reactions can be performed, particularly at the chlorophenyl moiety, introducing different substituents.
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: : Substitution reactions often use reagents like sodium hydride in aprotic solvents.
Major Products:
Scientific Research Applications
Chemistry: This compound serves as a versatile building block in organic synthesis, enabling the development of novel molecules with potential pharmaceutical applications.
Biology: In biological research, it is used as a probe to study enzyme activities and protein interactions due to its complex structure and functional groups.
Medicine: Medicinally, derivatives of this compound exhibit promising activity against various diseases, including anti-inflammatory, antiviral, and anticancer properties.
Industry: Industrially, it finds use in the synthesis of advanced materials, including polymers and specialized coatings.
Mechanism of Action
The mechanism of action of 5-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves interactions with specific molecular targets, such as enzymes and receptors. These interactions modulate biochemical pathways, leading to the observed biological effects. The exact pathways are often studied using techniques like molecular docking and in vitro assays.
Comparison with Similar Compounds
Similar Compounds:
4H-pyrazolo[1,5-a]pyrazine: : A similar core structure with different substituents, influencing its chemical and biological properties.
1,2,4-oxadiazole derivatives: : Compounds with varying substituents on the oxadiazole ring, leading to different reactivity and applications.
Uniqueness: What sets 5-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one apart is its precise arrangement of functional groups, allowing for a wide range of chemical reactions and diverse biological activities. This uniqueness makes it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
5-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN5O2/c22-16-9-5-4-8-15(16)20-23-19(29-25-20)13-26-10-11-27-18(21(26)28)12-17(24-27)14-6-2-1-3-7-14/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISAQMGCVLMHMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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